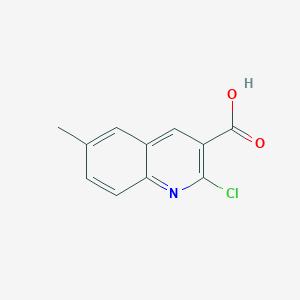

2-Chloro-6-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGAUWPEPWBXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2-chloro-6-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and the rationale behind the methodological choices.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active compounds.[1] Their applications span a wide range of therapeutic areas, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2] The specific substitution pattern on the quinoline ring dictates the molecule's biological activity. This compound, with its strategically placed reactive chloro, electron-donating methyl, and versatile carboxylic acid groups, serves as a crucial building block for the synthesis of more complex and potent molecules.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary synthetic strategies:

-

Route A: The Gould-Jacobs Annulation followed by Chlorination. This classic approach involves the construction of the 4-hydroxyquinoline ring system from an aniline derivative, followed by the conversion of the hydroxyl group to a chloro group.

-

Route B: The Vilsmeier-Haack Cyclization and Subsequent Oxidation. This route builds the 2-chloroquinoline core directly and then modifies the 3-position substituent to the desired carboxylic acid.

Synthetic Pathway I: The Gould-Jacobs Reaction Approach

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[3][4] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[3]

Step 1: Synthesis of Diethyl 2-((4-methylphenyl)amino)methylenemalonate

The synthesis begins with the condensation of p-toluidine with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out under neat conditions or in a solvent like ethanol.

Experimental Protocol:

-

In a round-bottom flask, combine equimolar amounts of p-toluidine and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is recrystallized from ethanol to yield diethyl 2-((4-methylphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring. This step often requires high temperatures and a high-boiling point solvent like diphenyl ether or Dowtherm A.[5]

Caption: Workflow for the Gould-Jacobs synthesis route.

Experimental Protocol:

-

The diethyl 2-((4-methylphenyl)amino)methylenemalonate is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to approximately 250 °C for 30-60 minutes.[4]

-

After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product.

-

The solid is collected by filtration and washed to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, which is often a necessary precursor for the final chlorination step.

Experimental Protocol:

-

The ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10%).

-

The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

The solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The precipitated 4-hydroxy-6-methylquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Chlorination to this compound

The final step in this pathway is the conversion of the 2-hydroxy (or its tautomeric 4-oxo form) group to a chloro group. This is a critical transformation, and common chlorinating agents include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6][7]

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

-

4-Hydroxy-6-methylquinoline-3-carboxylic acid is carefully added to an excess of phosphorus oxychloride.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Toluidine, Diethyl ethoxymethylenemalonate | Neat, 100-110 °C | Diethyl 2-((4-methylphenyl)amino)methylenemalonate |

| 2 | Diethyl 2-((4-methylphenyl)amino)methylenemalonate | Diphenyl ether, ~250 °C | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate |

| 3 | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | NaOH (aq), Reflux; then HCl | 4-Hydroxy-6-methylquinoline-3-carboxylic acid |

| 4 | 4-Hydroxy-6-methylquinoline-3-carboxylic acid | POCl₃, Reflux | This compound |

Synthetic Pathway II: The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction provides an elegant and efficient route to 2-chloro-3-formylquinolines from N-arylacetamides.[8] This pathway offers the advantage of directly installing the chloro group at the 2-position.

Step 1: Synthesis of N-(4-methylphenyl)acetamide

This is a straightforward acylation of p-toluidine.

Experimental Protocol:

-

p-Toluidine is dissolved in a suitable solvent (e.g., dichloromethane or water).

-

Acetic anhydride is added dropwise with stirring, often in the presence of a base like sodium acetate if performed in water.

-

The reaction is typically exothermic and may require cooling.

-

After stirring for a period, the product precipitates and is collected by filtration, washed, and dried.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride and dimethylformamide, acts as both a cyclizing and chlorinating agent.[9][10]

Caption: Workflow for the Vilsmeier-Haack synthesis route.

Experimental Protocol:

-

Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood.

-

Dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

N-(4-methylphenyl)acetamide is then added portion-wise to the reagent mixture.

-

The reaction mixture is then heated, typically to around 80-90 °C, for several hours.

-

After completion, the reaction mixture is cooled and cautiously poured onto crushed ice.

-

The solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

The precipitated 2-chloro-6-methylquinoline-3-carbaldehyde is collected by filtration, washed with water, and can be purified by recrystallization.

Step 3: Oxidation to this compound

The final step involves the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN).[11]

Experimental Protocol (using KMnO₄):

-

2-Chloro-6-methylquinoline-3-carbaldehyde is dissolved in a suitable solvent like acetone or a mixture of acetone and water.

-

A solution of potassium permanganate is added dropwise to the stirred solution at room temperature or with gentle heating.

-

The reaction is monitored by the disappearance of the purple color of the permanganate and by TLC.

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is concentrated, and the pH is adjusted with an acid to precipitate the carboxylic acid.

-

The product is collected by filtration, washed, and dried to yield this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Toluidine | Acetic anhydride | N-(4-methylphenyl)acetamide |

| 2 | N-(4-methylphenyl)acetamide | POCl₃, DMF (Vilsmeier Reagent), 80-90 °C | 2-Chloro-6-methylquinoline-3-carbaldehyde |

| 3 | 2-Chloro-6-methylquinoline-3-carbaldehyde | KMnO₄, Acetone/Water | This compound |

Conclusion and Outlook

Both the Gould-Jacobs and the Vilsmeier-Haack routes offer viable pathways for the synthesis of this compound. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The Gould-Jacobs pathway is a more traditional method, while the Vilsmeier-Haack reaction provides a more direct entry to the 2-chloroquinoline core. Further optimization of reaction conditions and purification techniques can lead to improved yields and purity of the final product, facilitating its use in the development of novel therapeutic agents and advanced materials.

References

- Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(8), 1077-1083.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Quinoline. Retrieved from [Link]

-

Slideshare. (2018). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

- Patil, S. A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

- S. S. Shinde, et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5539.

- Khan, I., & I. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375.

- Patil, S. A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). Molecules, 21(11), 1547.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar.

-

Slideshare. (2019). Doebner-Miller reaction and applications. Retrieved from [Link]

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 185-188.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 1-5.

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(14), 5349-5352.

- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2013).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8023-8051.

- CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. (n.d.).

- 2-Methyl-5-chloromethyl-8-hydroxyquinoline. (2001). MDPI.

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.

- US3567732A - Process for the preparation of chlorinated quinolines. (n.d.).

- 8-Chloro-2-hydroxyquinoline 97 23981-25-1. (n.d.). Sigma-Aldrich.

- Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Chloroquinoline-3-carboxylic acid. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5), o1328–o1329.

- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).

- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).

- 2-chloro-6-methoxyquinoline-3-carboxylic acid synthesis. (n.d.). Sigma-Aldrich.

- Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.).

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8023-8051.

- 6-Chloro-2-methylquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.).

- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2020). Technical Disclosure Commons.

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.).

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. ijsr.net [ijsr.net]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Their versatile nature allows for substitution at various positions, leading to a rich chemical diversity that can be exploited to fine-tune pharmacological properties. Among these, 2-Chloro-6-methylquinoline-3-carboxylic acid stands out as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory, antibacterial, and anticancer agents. The presence of a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position provides multiple points for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. By understanding these fundamental characteristics, researchers can better design synthetic routes, predict biological behavior, and develop robust analytical methods for this important compound.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for interpreting its chemical behavior and properties.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 123638-00-6[1] |

| Molecular Formula | C₁₁H₈ClNO₂[1] |

| Molecular Weight | 221.64 g/mol [2] |

| Canonical SMILES | O=C(O)c1c(Cl)nc2cc(C)ccc2c1 |

| InChI Key | Not readily available |

Predicted and Known Physicochemical Properties

Direct experimental data for many physicochemical properties of this compound are not extensively reported in readily available literature. Therefore, some properties are predicted based on computational models and comparison with closely related analogs.

Table 2: Key Physicochemical Properties

| Property | Value/Prediction | Remarks and Comparative Insights |

| Physical State | Solid | Expected to be a crystalline solid at room temperature, similar to other quinoline carboxylic acids. |

| Melting Point | Not experimentally determined in searched literature. | For comparison, 2-Methoxy-6-methylquinoline-3-carboxylic acid has a melting point of 182 °C[3]. The chloro-substituted analog is expected to have a different, likely higher, melting point due to the influence of the halogen on crystal packing. |

| Boiling Point | 377.3±37.0 °C (Predicted)[1] | This is a computationally predicted value and should be treated with caution. High boiling point is expected due to the presence of the carboxylic acid group and the rigid quinoline core. |

| Solubility | Insoluble in water; Soluble in organic solvents. | The carboxylic acid group provides some polarity, but the large, nonpolar quinoline ring system dominates, leading to poor aqueous solubility. It is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| pKa | Not experimentally determined in searched literature. | The acidity of the carboxylic acid will be influenced by the electron-withdrawing effects of the quinoline ring and the chlorine atom. For comparison, the pKa of quinoline-3-carboxylic acid is approximately 4.8. The presence of the electron-withdrawing chlorine atom at the 2-position is expected to lower the pKa, making it a stronger acid. |

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the structure and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the known properties of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and carboxylic acid groups. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The methyl group protons will appear as a singlet in the aliphatic region (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon will be observed in the aliphatic region (around 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Very broad band due to hydrogen bonding. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the quinoline ring. |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl stretch, typically strong. |

| C=C and C=N (Aromatic) | 1600-1450 | Multiple bands corresponding to the quinoline ring system. |

| C-Cl | 800-600 | Carbon-chlorine stretching vibration. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum is expected to show multiple absorption bands characteristic of the π-π* transitions of the aromatic system. The presence of substituents will cause shifts in the absorption maxima.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, standardized protocols should be followed.

Workflow for Physicochemical Profiling

Figure 2: A generalized experimental workflow for the synthesis and physicochemical characterization of this compound.

Melting Point Determination

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

-

Causality Behind Experimental Choice: The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) suggests a high degree of purity.

Solubility Assessment

-

Procedure:

-

To a series of vials, add a small, known amount of the compound (e.g., 1-5 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, chloroform, hexane).

-

Vortex or sonicate the vials for a set period.

-

Visually inspect for dissolution. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined by a suitable analytical technique like HPLC or UV-Vis spectroscopy.

-

Causality Behind Experimental Choice: Understanding solubility is critical for formulation development, reaction condition selection, and predicting bioavailability.

pKa Determination by Potentiometric Titration

-

Apparatus: pH meter, burette, stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Causality Behind Experimental Choice: The pKa value is essential for predicting the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups:

-

2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position, making it a versatile handle for synthetic modifications.

-

3-Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Stability: The quinoline ring system is generally stable. However, like many organic molecules, it may be sensitive to strong oxidizing agents and high temperatures over prolonged periods. Storage in a cool, dry, and dark place is recommended to prevent degradation.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is not yet widely available in the public domain, its properties can be reasonably predicted based on its structure and comparison with related compounds. This guide provides a framework for understanding and experimentally determining these crucial parameters. Further research to fully characterize this compound and its derivatives will undoubtedly contribute to the development of new and improved therapeutic agents. The synthetic versatility offered by its functional groups ensures its continued relevance in the quest for novel drug candidates.

References

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6523. Retrieved from [Link]

-

NCBI. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

2-Chloro-6-methylquinoline-3-carboxylic acid CAS number and identification

An In-depth Technical Guide to 2-Chloro-6-methylquinoline-3-carboxylic acid: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern drug discovery and materials science. The quinoline scaffold is central to numerous pharmacologically active agents, and this particular derivative offers versatile functional handles for synthetic elaboration.[1][2] This document details the compound's core identification, including its definitive CAS number, and presents a thorough examination of its structural and physicochemical properties. We provide field-proven, step-by-step protocols for its synthesis and its comprehensive analytical characterization by spectroscopic and chromatographic methods. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, chemists, and drug development professionals who require a reliable, in-depth understanding of this important chemical intermediate.

Core Identification and Physicochemical Properties

This compound is a substituted quinoline derivative featuring a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position. These functional groups provide distinct reactive sites, making it a valuable intermediate for constructing more complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Core Identification and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | This compound | Echemi[3] |

| CAS Number | 123638-00-6 | Echemi[3] |

| Molecular Formula | C₁₁H₈ClNO₂ | Echemi[3] |

| Molecular Weight | 221.64 g/mol | CookeChem[4] |

| InChI Key | BXNOWQXNZZNEJV-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| Appearance | Solid (Typical) | Sigma-Aldrich[5] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-chloro-quinoline derivatives often proceeds from acetanilide precursors via a Vilsmeier-Haack reaction to form the corresponding 2-chloro-3-formylquinoline, followed by oxidation of the aldehyde to a carboxylic acid.[1][6] This approach provides a reliable and scalable route to the target compound.

Causality in Synthetic Design

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic rings, such as acetanilides, to produce quinolines. Using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) system generates the Vilsmeier reagent in situ, which acts as the formylating agent. The subsequent reaction with an acetanilide derivative leads directly to the 2-chloro-3-formylquinoline scaffold. The choice of an oxidizing agent for the aldehyde-to-carboxylic acid conversion is critical. Mild oxidants are preferred to avoid unwanted side reactions on the electron-rich quinoline ring.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Part 1: Synthesis of 2-Chloro-6-methylquinoline-3-carboxaldehyde (Intermediate) [6][7]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) to the cooled DMF while stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Add p-methylacetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent.

-

Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Isolation: The solid precipitate, 2-Chloro-6-methylquinoline-3-carboxaldehyde, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Part 2: Oxidation to this compound

-

Dissolution: Suspend the intermediate aldehyde (1 molar equivalent) in a mixture of acetone and water.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2 molar equivalents) in water. The reaction is exothermic; maintain the temperature at 25-30 °C.

-

Monitoring: Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating reaction completion.

-

Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the clear filtrate with dilute hydrochloric acid (HCl) to a pH of 2-3.

-

Isolation: The white precipitate of this compound is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

Comprehensive Identification and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The specific chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. The methyl group (at C6) protons would appear as a singlet around δ 2.4-2.5 ppm. The aromatic protons would appear in the δ 7.5-8.5 ppm range. The carboxylic acid proton is typically a broad singlet at δ > 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), the carbons attached to chlorine (C2) and nitrogen (C9, C10a), and the methyl carbon (δ ~20-25 ppm).

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. The spectrum of a carboxylic acid is highly characteristic.

-

O-H Stretch: A very broad absorption band is expected from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[8][10]

-

C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions correspond to C-O stretching and O-H bending vibrations.[8]

-

Aromatic C-H & C=C/C=N Stretches: Absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirm the aromatic quinoline core.

3.1.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 221.64 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a definitive confirmation.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Range/Value | Rationale |

| ¹H NMR | -COOH | > 10 ppm (broad s) | Deshielded acidic proton |

| Aromatic -CH | 7.5 - 8.5 ppm (m) | Aromatic ring protons | |

| -CH₃ | ~2.5 ppm (s) | Methyl group on aromatic ring | |

| IR | O-H stretch | 3300 - 2500 cm⁻¹ (broad) | Carboxylic acid H-bonding[8][9] |

| C=O stretch | 1760 - 1690 cm⁻¹ (strong) | Carboxylic acid carbonyl[8][11] | |

| MS (EI) | [M]⁺ / [M+2]⁺ | m/z 221 / 223 | Molecular ion with ³⁵Cl/³⁷Cl isotope pattern |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound.

HPLC Workflow Diagram

Caption: Typical analytical workflow for HPLC purity assessment.

Step-by-Step HPLC Protocol

This method is based on established procedures for related quinoline derivatives and serves as a robust starting point for validation.[12]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the moderately polar quinoline compound.

-

Mobile Phase: An isocratic mixture of acetonitrile (ACN) and 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. The acidic pH ensures the carboxylic acid is protonated, leading to sharper peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm, where the quinoline chromophore exhibits strong absorbance.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Structural Analysis via X-ray Crystallography

Safety and Handling

As with any chlorinated organic acid, proper handling is essential. The compound should be treated as a potential irritant.

Table 3: Hazard Identification and Safe Handling

| Category | Information | Source |

| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Fisher Scientific, TCI Chemicals[16][17][18] |

| Pictograms | GHS07 (Exclamation Mark) | TCI Chemicals[16] |

| Signal Word | Warning | TCI Chemicals[16] |

| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. | Fisher Scientific, TCI Chemicals[16][17][18] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | Fisher Scientific, TCI Chemicals[16][17] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | Fisher Scientific, TCI Chemicals[16][17] |

| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. | TCI Chemicals[16] |

Conclusion

This compound (CAS No. 123638-00-6) is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through established methods like the Vilsmeier-Haack reaction followed by oxidation. This guide has provided a robust framework for its unambiguous identification and purity assessment through a combination of NMR, IR, and MS for structural confirmation, and HPLC for quantitative purity analysis. The detailed protocols and mechanistic insights are designed to empower researchers in pharmaceutical and chemical sciences to confidently synthesize, validate, and utilize this compound in their research and development endeavors.

References

- Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid.

- Echemi. (n.d.). 2-CHLORO-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID.

- Ovid. (n.d.). Crystal structure of quinoline-2-carboxylic acid... : Journal of Chemical Crystallography.

- Request PDF. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1.

- PubMed. (1998). Quinoline-4-carboxylic Acid.

- Benchchem. (n.d.). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.

- Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.

- Royal Society of Chemistry. (2018).

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- University of Calgary. (n.d.). IR: carboxylic acids.

- CookeChem. (n.d.). 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID , 0.97 , 50503-75-8.

- ResearchGate. (n.d.). (PDF) 2-Chloroquinoline-3-carboxylic acid.

- NIH. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PMC.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Angene Chemical. (2025, October 31). Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations.

- PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-6-methoxyquinoline-3-carboxylic acid.

- NIH. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. PMC.

- ResearchGate. (2009). (PDF) 2-Chloro-6-methoxyquinoline-3-carbaldehyde.

- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.

- PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.

- ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline-3-carboxylic acid.

- Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives.

- Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids.

- BLD Pharm. (n.d.). 73568-25-9|2-Chloroquinoline-3-carbaldehyde.

- Sigma-Aldrich. (n.d.). 2-chloro-6-methoxyquinoline-3-carboxylic acid synthesis.

- PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 14241492.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID , 0.97 , 50503-75-8 - CookeChem [cookechem.com]

- 5. 6-Chloro-2-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6-methylquinoline-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility stands out as a cornerstone for successful formulation and delivery. Low aqueous solubility can lead to poor absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise potent molecule.[1][2] Conversely, understanding the solubility of a compound like 2-chloro-6-methylquinoline-3-carboxylic acid in organic solvents is paramount for a multitude of reasons:

-

Crystallization and Purification: Selecting an appropriate solvent system is fundamental for obtaining a crystalline solid with the desired purity and morphology.

-

Formulation Development: The development of various dosage forms, including oral solutions, injectables, and topical preparations, often necessitates the use of co-solvents to enhance the solubility of the API.

-

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.

-

Early-Stage Drug Discovery: In the initial phases of discovery, solubility data helps in the selection and optimization of lead compounds with favorable pharmacokinetic profiles.[1]

This guide will provide the theoretical underpinnings and a practical, step-by-step protocol to empower researchers to systematically determine the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous explanation lies in the thermodynamics of the dissolution process, which is governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS) at a given temperature (T), as described by the equation:

ΔG = ΔH - TΔS

The solubility of a crystalline solid, such as this compound, in a liquid solvent is a complex interplay of several factors:

-

Solute-Solute Interactions: The strength of the crystal lattice, dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, must be overcome for the solute to dissolve.

-

Solvent-Solvent Interactions: The cohesive forces between solvent molecules must be disrupted to create a cavity for the solute molecule.

-

Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules is the driving force for dissolution. The nature and strength of these interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, are critical.

The structure of this compound, featuring a carboxylic acid group capable of hydrogen bonding, a chlorinated quinoline ring system with polar and non-polar regions, and a methyl group, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measure of solubility.

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for early-stage screening, they can often overestimate the true thermodynamic solubility.[1][3] For the in-depth characterization required in drug development, the thermodynamic solubility provides a more accurate and fundamental physical constant. The shake-flask method, although more time-consuming, is a self-validating system that ensures the establishment of equilibrium.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Figure 1. A schematic representation of the shake-flask method for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Selection of Organic Solvents

The choice of organic solvents for solubility testing should be guided by their intended application and their physicochemical properties. A representative set of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be selected. A suggested panel of solvents is presented in Table 1.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and concise tabular format. This allows for easy comparison of the solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Standard Deviation |

| Methanol | Alcohol (protic) | 5.1 | [Experimental Value] | [Experimental Value] |

| Ethanol | Alcohol (protic) | 4.3 | [Experimental Value] | [Experimental Value] |

| Acetone | Ketone (aprotic) | 5.1 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Ester (aprotic) | 4.4 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Halogenated (aprotic) | 3.1 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran | Ether (aprotic) | 4.0 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide | Sulfoxide (aprotic) | 7.2 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Nitrile (aprotic) | 5.8 | [Experimental Value] | [Experimental Value] |

| Toluene | Aromatic Hydrocarbon | 2.4 | [Experimental Value] | [Experimental Value] |

| n-Heptane | Aliphatic Hydrocarbon | 0.1 | [Experimental Value] | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally following the protocol outlined in this guide.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive and scientifically grounded approach for determining the solubility of this compound in a range of organic solvents. By adhering to the detailed shake-flask protocol and employing validated analytical methods, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, optimizing purification processes, and ensuring the overall success of the drug development program.

Future studies could expand upon this work by investigating the effect of temperature on solubility, which would allow for the determination of the thermodynamic parameters of dissolution (ΔH and ΔS). Additionally, the solubility in binary solvent systems and the impact of pH on the solubility in aqueous-organic mixtures would provide further valuable insights for formulation scientists.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Avdeef, A. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ACS Medicinal Chemistry Letters, 1(2), 78-82.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-6-methylquinoline-3-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-6-methylquinoline-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and established scientific principles.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are renowned for their wide range of pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential as therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the expected spectral data for the title compound, offering a predictive analysis based on the known spectral characteristics of its precursors and related analogues.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methyl group, and the carboxylic acid proton. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on known data for quinoline derivatives and the influence of the electron-withdrawing carboxylic acid and chloro groups.[1][2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | s | - |

| H-5 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.0, ~2.0 |

| H-8 | 7.9 - 8.1 | d | ~2.0 |

| 6-CH₃ | 2.4 - 2.6 | s | - |

| COOH | 12.0 - 13.0 | br s | - |

Table 1: Predicted ¹H NMR Spectral Data.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

Reference: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the quinoline ring.[4][5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 129 |

| C-4 | 138 - 142 |

| C-4a | 128 - 132 |

| C-5 | 126 - 130 |

| C-6 | 136 - 140 |

| C-7 | 130 - 134 |

| C-8 | 124 - 128 |

| C-8a | 145 - 149 |

| 6-CH₃ | 20 - 25 |

| COOH | 165 - 170 |

Table 2: Predicted ¹³C NMR Spectral Data.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient number of scans for good signal-to-noise, as the natural abundance of ¹³C is low.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

Reference: Use the solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm or CDCl₃ at δ = 77.16 ppm) as a secondary internal standard.

Figure 2: Predicted key HMBC correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the quinoline ring system.[5][7][8][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=N, C=C (Quinoline) | 1500-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1200-1300 | Medium |

| C-Cl | 700-800 | Strong |

Table 3: Predicted IR Spectral Data.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The predicted molecular weight of this compound (C₁₁H₈ClNO₂) is 221.64 g/mol . Due to the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10][11][12] This will result in two molecular ion peaks:

-

M⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the M⁺ peak.

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 221 | ~100% | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 223 | ~33% | Molecular ion with ³⁷Cl |

| [M-OH]⁺ | 204/206 | Moderate | Loss of hydroxyl radical |

| [M-COOH]⁺ | 176/178 | Moderate | Loss of carboxyl radical |

| [M-Cl]⁺ | 186 | Moderate | Loss of chlorine radical |

Table 4: Predicted Mass Spectrometry Data.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound. This detailed spectral information is crucial for its application in medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-Methylquinoline(91-62-3) 13C NMR [m.chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. 2-CHLORO-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID | 123638-00-6 [chemicalbook.com]

- 11. 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 [sigmaaldrich.com]

- 12. chempap.org [chempap.org]

An In-depth Technical Guide to the Structural Landscape of 2-Chloro-6-methylquinoline-3-carboxylic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, 2-Chloro-6-methylquinoline-3-carboxylic acid represents a key synthetic intermediate with significant potential for further functionalization in drug discovery programs. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of the latest literature review, a comprehensive understanding of its solid-state properties can be expertly inferred from the crystallographic analysis of its immediate precursors and derivatives. This guide provides a detailed examination of the molecular geometry, supramolecular organization, and crystallization protocols of closely related compounds, namely the precursor 2-Chloro-6-methylquinoline-3-carbaldehyde and the parent compound 2-Chloroquinoline-3-carboxylic acid. Through a comparative analysis, we will project the likely structural characteristics of the title compound, offering valuable insights for researchers engaged in its synthesis, crystallization, and application.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug development, renowned for its ability to interact with a diverse range of biological targets. The introduction of a carboxylic acid at the 3-position and a chlorine atom at the 2-position creates a versatile platform for combinatorial chemistry and the generation of compound libraries. The 6-methyl group can further modulate the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of ligand-receptor interactions.

Synthetic Pathways to 2-Chloro-6-methylquinoline Derivatives

The synthesis of this compound typically proceeds through the formylation of an appropriate N-arylacetamide, followed by oxidation of the resulting aldehyde. The Vilsmeier-Haack reaction is a well-established and efficient method for the synthesis of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed protocol for the synthesis of the aldehyde precursor is as follows:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

N-(4-tolyl)acetamide is then added to the pre-formed adduct.[1]

-

The reaction mixture is heated, typically for several hours, to drive the cyclization and formylation.[1][2]

-

Upon completion, the reaction is quenched by pouring it onto ice, leading to the precipitation of the crude 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2]

-

The product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.[1][3]

Oxidation to the Carboxylic Acid

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various standard oxidizing agents. While a specific protocol for the title compound is not detailed in the provided literature, a plausible approach would involve reagents such as potassium permanganate or Jones reagent under controlled conditions.

Crystallographic Analysis of Key Analogs

To construct a reliable model of the crystal structure of this compound, we will examine the crystallographic data of two closely related compounds: the aldehyde precursor and the unmethylated parent acid.

Crystal Structure of 2-Chloro-6-methylquinoline-3-carbaldehyde

The crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde has been determined, providing a foundational understanding of the quinoline core's geometry and packing in the solid state.[1][3]

The quinolinyl fused-ring system is nearly planar, with a root-mean-square deviation of approximately 0.013 Å.[1][3] The formyl group is slightly twisted out of the plane of the quinoline ring.[1][3]

Table 1: Crystallographic Data for 2-Chloro-6-methylquinoline-3-carbaldehyde [1][3]

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 5.944 (1) |

| b (Å) | 3.9210 (19) |

| c (Å) | 20.390 (2) |

| β (°) | 101.377 (15) |

| Volume (ų) | 465.9 (2) |

| Z | 2 |

| Temperature (K) | 290 |

Crystal Structure of 2-Chloroquinoline-3-carboxylic acid

The crystal structure of the parent compound, 2-Chloroquinoline-3-carboxylic acid, offers critical insights into the likely hydrogen bonding motifs and supramolecular assembly of the title compound.[4][5] The quinolyl moiety is planar, with a dihedral angle of 0.42 (9)° between the two rings.[4]

The crystal packing is characterized by the formation of a two-dimensional network stabilized by intermolecular O—H···N and C—H···O hydrogen bonds.[4][5]

Table 2: Crystallographic Data for 2-Chloroquinoline-3-carboxylic acid [4][5]

| Parameter | Value |

| Chemical Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁nb |

| a (Å) | 5.8193 (2) |

| b (Å) | 8.0689 (3) |

| c (Å) | 18.1780 (5) |

| β (°) | 90 |

| Volume (ų) | 853.55 (5) |

| Z | 4 |

| Temperature (K) | 120 |

Projected Crystal Structure of this compound

Based on the empirical data from the aforementioned analogs, we can construct a hypothetical yet well-grounded model for the crystal structure of this compound.

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The carboxylic acid group will likely be twisted relative to the quinoline plane, similar to the formyl group in the aldehyde precursor. The C-Cl, C-N, and C-C bond lengths within the quinoline core are anticipated to be consistent with those observed in the related structures.

Caption: Predicted molecular structure of this compound.

Supramolecular Assembly and Hydrogen Bonding

The most significant feature of the crystal packing will be the hydrogen bonding interactions involving the carboxylic acid moiety. It is highly probable that the molecules will form centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state.

Furthermore, weaker C—H···O and C—H···N interactions, as well as potential π–π stacking between the quinoline ring systems, are expected to contribute to the overall stability of the crystal lattice. The presence of the 6-methyl group may influence the stacking arrangement compared to the unsubstituted parent acid.

Caption: Predicted hydrogen bonding motif in the crystal structure.

Recommended Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. Based on the purification methods for the aldehyde precursor and general principles of small molecule crystallization, the following protocol is recommended as a starting point:

-

Solvent Selection: A solvent screen should be performed to identify suitable solvents or solvent mixtures. Good solvents will dissolve the compound at elevated temperatures, while poor solvents will induce precipitation. Combinations of a good solvent (e.g., ethanol, acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane, water) are often effective.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to further decrease the solubility and induce crystallization.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust and scientifically sound model of its solid-state architecture can be confidently predicted through the careful analysis of its close structural analogs. The molecule is expected to exhibit a planar quinoline core with a twisted carboxylic acid group. The supramolecular assembly will likely be dominated by the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds, a common and stabilizing motif for carboxylic acids. This in-depth guide provides researchers with the necessary synthetic background, comparative crystallographic data, and predictive structural insights to facilitate further investigation and application of this important synthetic intermediate in the field of drug discovery.

References

-

Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Prasad, A. S., Sridhar, B., & Sree, G. L. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169. [Link]

-

Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686. [Link]

-